2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine
CAS No.: 1421459-32-6
Cat. No.: VC6882762
Molecular Formula: C17H17N7O
Molecular Weight: 335.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421459-32-6 |
|---|---|
| Molecular Formula | C17H17N7O |
| Molecular Weight | 335.371 |
| IUPAC Name | (4-pyrazol-1-ylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C17H17N7O/c25-16(15-13-14(3-7-18-15)24-8-2-6-21-24)22-9-11-23(12-10-22)17-19-4-1-5-20-17/h1-8,13H,9-12H2 |
| Standard InChI Key | XOFYPNLEHMOUAY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Introduction
The compound 2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine is a heterocyclic organic molecule that integrates several biologically significant moieties. Its structure includes:
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A pyrazole ring, known for its pharmacological importance.
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A pyridine ring, often associated with bioactivity due to its electron-rich nitrogen atom.
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A pyrimidine core, which is a common scaffold in medicinal chemistry.
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A piperazine linker, frequently used in drug design to enhance solubility and receptor binding.
This compound is of interest for its potential applications in medicinal chemistry, particularly as a scaffold for designing drugs targeting enzymes, receptors, or other biomolecules.
Synthesis Pathways
The synthesis of compounds like 2-{4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step reactions, including:
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Formation of the Pyrazole Ring:
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Reacting hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Functionalization of Pyridine:
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Introducing the carbonyl group at position 2 through electrophilic substitution or oxidative processes.
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Coupling with Piperazine:
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Using coupling agents like carbodiimides (e.g., DCC or EDC) to attach piperazine to the pyridine-carbonyl intermediate.
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Attachment of the Pyrimidine Core:
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Final cyclization reactions involving urea or guanidine derivatives under controlled conditions.
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These steps are optimized to ensure high yield and purity while minimizing by-products.
Biological Relevance
Compounds containing pyrazole, pyridine, and pyrimidine scaffolds are widely studied for their biological activities:
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Enzyme Inhibition:
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The pyrimidine core often acts as a mimic of natural nucleobases, enabling inhibition of enzymes like kinases or polymerases.
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Receptor Modulation:
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The piperazine linker enhances binding affinity by providing flexibility and solubility.
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Anticancer Potential:
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Antiviral Activity:
Analytical Characterization
The structural elucidation of this compound involves advanced spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Proton (^1H) and carbon (^13C) signals corresponding to aromatic and aliphatic regions. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carbonyl), N-H (amine), and aromatic C=C bonds. |
| Elemental Analysis | Confirms the stoichiometric composition of carbon, hydrogen, and nitrogen atoms. |
Potential Applications
This compound's unique structure makes it suitable for various applications:
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Drug Discovery:
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As a lead compound for designing kinase inhibitors or receptor antagonists.
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Material Science:
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Potential use in organic semiconductors due to its conjugated system.
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Chemical Biology:
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As a probe for studying protein-ligand interactions in biological systems.
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Challenges and Future Directions
Despite its potential, challenges remain in optimizing the synthesis and improving the pharmacokinetic properties of this compound:
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Synthetic Efficiency:
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Developing greener methods to reduce waste and improve yield.
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Bioavailability:
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Enhancing solubility and metabolic stability through structural modifications.
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Target Validation:
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Conducting detailed biological assays to confirm activity against specific targets.
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Future research could focus on computational modeling to predict binding affinities and guide rational drug design.
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